
1-(4-Chlorophenyl)-3,5-dimethylpyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3,5-dimethylpyrazole-4-sulfonyl chloride, commonly known as CDMP, is a chemical compound used in scientific research. It is a sulfonyl chloride derivative of pyrazole and has a molecular weight of 326.78 g/mol. CDMP is widely used in the field of biochemistry and pharmacology due to its unique properties.
作用機序
CDMP acts as an electrophile and reacts with nucleophiles, such as the amino groups of proteins and peptides. The reaction results in the formation of a covalent bond between CDMP and the nucleophile, which modifies the structure and function of the protein or peptide. CDMP is selective for amino groups and does not react with other functional groups, such as carboxylic acids and hydroxyl groups.
Biochemical and Physiological Effects
CDMP has been shown to have a range of biochemical and physiological effects. It can inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. CDMP can also modify the activity of enzymes involved in the metabolism of drugs and xenobiotics. Additionally, CDMP has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
One of the main advantages of CDMP is its selectivity for amino groups, which allows for the specific modification of proteins and peptides. CDMP is also stable and easy to handle in the laboratory. However, CDMP can be toxic and should be handled with care. Additionally, CDMP is relatively expensive compared to other reagents used in protein modification.
将来の方向性
There are several future directions for the use of CDMP in scientific research. One potential application is in the development of novel inhibitors for enzymes involved in disease pathways. CDMP can also be used to study protein-protein interactions and the mechanisms of enzyme catalysis. Additionally, CDMP can be modified to introduce other functional groups, which can expand its range of applications in biochemistry and pharmacology.
Conclusion
In conclusion, CDMP is a valuable reagent in scientific research due to its unique properties and applications. Its selectivity for amino groups and stability make it a useful tool for protein modification and the development of enzyme inhibitors. CDMP has a range of biochemical and physiological effects and has potential applications in the study of disease pathways and enzyme mechanisms.
合成法
CDMP can be synthesized by reacting 4-chlorophenylhydrazine with 3,5-dimethylpyrazole-4-carboxylic acid in the presence of thionyl chloride. The reaction results in the formation of CDMP as a white crystalline solid.
科学的研究の応用
CDMP is used in scientific research as a reagent to modify proteins and peptides. It is commonly used to introduce sulfonamide groups into peptides and proteins, which can be used to study protein-protein interactions and enzyme mechanisms. CDMP is also used in the synthesis of inhibitors for various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
特性
IUPAC Name |
1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-7-11(18(13,16)17)8(2)15(14-7)10-5-3-9(12)4-6-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLKNUHCVDATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Amino-1,2-dimethylpyrimidin-1-ium-5-yl)methyl]-3-carbamoylpyridin-1-ium diperchlorate](/img/structure/B2912501.png)
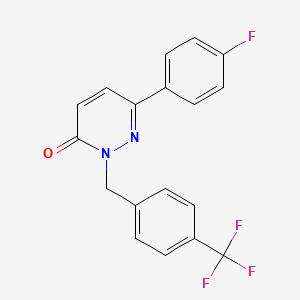
![5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2912503.png)
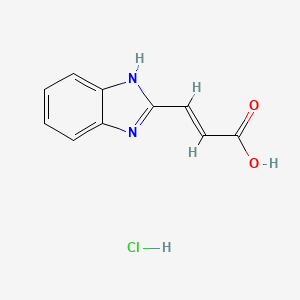

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2912509.png)
![2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2912511.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2912517.png)
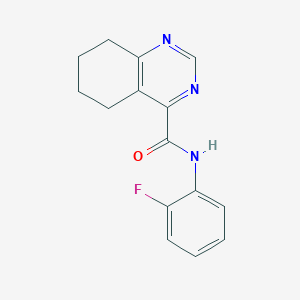
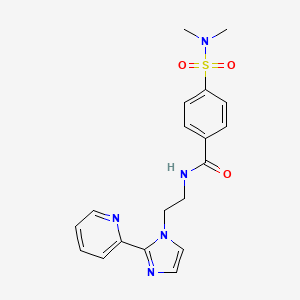
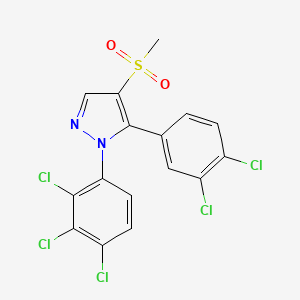
![(E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2912522.png)
![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)
